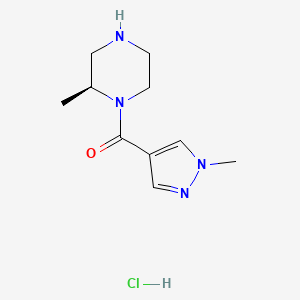

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

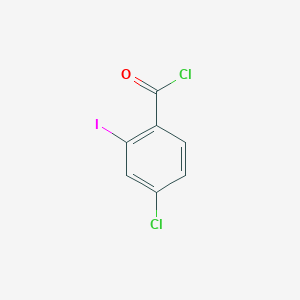

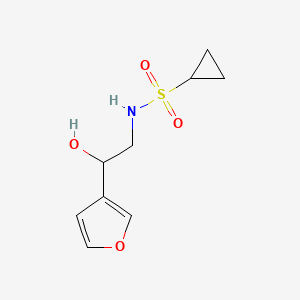

“(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride” is a small molecule with the molecular formula C10H17ClN4O and a molecular weight of 244.721. It is not intended for human or veterinary use and is used for research purposes1.

Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C10H17ClN4O1. However, without more specific information or a detailed study, it’s difficult to provide a comprehensive analysis of its molecular structure.

Chemical Reactions Analysis

I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources.科学的研究の応用

Antibacterial and Antifungal Properties

- Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have shown potent antibacterial and cytotoxic activities against different bacterial strains, including E. coli, S. aureus, and S. mutans. Specifically, a compound showed excellent biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and potent MurB enzyme inhibitory activity (Mekky & Sanad, 2020).

Anticonvulsant and Antimicrobial Activities

- Piperazine derivatives have been studied for their potential anticonvulsant activity, with certain compounds showing protection against seizures in animal models. Additionally, these compounds demonstrated antimicrobial activities against bacteria and fungi (Aytemi̇r, Çalış, & Özalp, 2004).

Dopamine Receptor Partial Agonists

- Aromatic piperazines, especially those incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage, have been developed as high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting their potential as novel therapeutics for psychiatric disorders (Möller et al., 2017).

Synthesis and Characterization of Derivatives

- Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine, demonstrating potential economical routes for the production of active pharmaceutical ingredients (Kesarkar, Kashid, & Sukthankar, 2021).

Interaction with Cannabinoid Receptor

- Studies on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide have provided insights into its potent and selective antagonistic effect on the CB1 cannabinoid receptor, contributing to the understanding of cannabinoid receptor ligand interactions (Shim et al., 2002).

Antimicrobial Activity

- New pyrazoline and pyrazole derivatives have been synthesized and evaluated for their antimicrobial activity against organisms such as E. coli and S. aureus. Some compounds showed promising results in inhibiting bacterial growth (Hassan, 2013).

Carbon Dioxide Capture

- Concentrated, aqueous solutions of piperazine have been studied for their application in carbon dioxide (CO2) capture by absorption/stripping, showing resistance to thermal degradation and oxidation, which are advantageous for energy savings in CO2 capture processes (Freeman, Davis, & Rochelle, 2010).

Serotonin Receptor Agonist

- 1-(m-Trifluoromethylphenyl)-piperazine has been studied for its inhibitory effect on serotonin binding in rat brain membranes and its potential as a serotonin receptor agonist (Fuller, Snoddy, Mason, & Molloy, 1978).

Genotoxicity Studies

- Analysis of the genotoxicity potential of 2-(3-Chlorobenzyloxy)-6-(piperazinyl)pyrazine, a potent 5-HT2C agonist, revealed metabolism-dependent mutagenicity, providing insights into its metabolic activation and interaction with DNA (Kalgutkar et al., 2007).

Safety And Hazards

This compound is not intended for human or veterinary use1. It should be handled with appropriate safety measures in a research setting.

将来の方向性

The future directions of research involving this compound are not specified in the available resources.

特性

IUPAC Name |

[(2S)-2-methylpiperazin-1-yl]-(1-methylpyrazol-4-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-8-5-11-3-4-14(8)10(15)9-6-12-13(2)7-9;/h6-8,11H,3-5H2,1-2H3;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLXHJKAGTYPRL-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNCCN1C(=O)C2=CN(N=C2)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-methyl-1-(1-methyl-1H-pyrazole-4-carbonyl)piperazine hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2617270.png)

![ethyl [3-(3-fluorophenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]acetate](/img/structure/B2617274.png)

![Ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B2617276.png)

![methyl 2-[8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2617278.png)

![2-({[1,1'-Biphenyl]-2-yl}amino)-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2617282.png)

![3-[5-(2-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2617283.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-methoxyphenyl)ethanone](/img/structure/B2617285.png)

![(E)-2-(1H-benzo[d]imidazol-2-yl)-N'-(2,5-dimethoxybenzylidene)acetohydrazide](/img/structure/B2617287.png)